molecular formula C12H9NO4 B3022852 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 83560-88-7

4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No. B3022852
CAS RN: 83560-88-7
M. Wt: 231.2 g/mol
InChI Key: KMCMXICWYKCOCL-UHFFFAOYSA-N
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Description

The compound 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a derivative of benzoic acid with a pyrrole ring that has been substituted with a ketone group at the 2,5-positions and a methyl group at the 3-position. This structure is indicative of a compound that could have interesting chemical and biological properties, as evidenced by the research on similar compounds .

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives has been described, which involves the formation of hydrazide followed by cyclization to form various ring systems . Additionally, organotin(IV) complexes of a similar compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been synthesized, indicating that the compound may also form complexes with metals .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, and their analysis often requires advanced techniques such as Density Functional Theory (DFT). For example, a complete structural and vibrational analysis of a related compound, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, was carried out using DFT, which provided insights into the molecular geometry and vibrational wavenumbers . Such analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The synthesis of new pyrrole ring systems from 4-pyrrol-1-yl benzoic acid hydrazide analogs suggests that the compound may also be amenable to forming oxadiazole, triazole, and pyrrole ring systems, which could have potential antibacterial and antitubercular applications . The reactivity of the pyrrole ring can be further modified by substituents, as seen in the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the solvatochromic and thermochromic properties of metal-organic frameworks based on pyridine-substituted benzoic acid indicate that the compound may also exhibit interesting solvatochromic behaviors . The luminescence properties of naphthalimide-benzoic acid derivatives suggest that the compound may also possess luminescent properties in solution or in the solid state .

properties

IUPAC Name

4-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMXICWYKCOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589680
Record name 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

CAS RN

83560-88-7
Record name 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

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